molecular formula C41H44N4O10S2 B12370066 Texas red-X 4-succinimidyl ester

Texas red-X 4-succinimidyl ester

Cat. No.: B12370066
M. Wt: 816.9 g/mol
InChI Key: XTKWFJCUACVTMF-UHFFFAOYSA-N
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Description

Texas red-X 4-succinimidyl ester is a bright red-fluorescent dye commonly used in biochemical and cellular imaging applications. It is an amine-reactive dye that efficiently labels proteins and other biomolecules. The compound has excitation and emission maxima at approximately 595 nm and 615 nm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Texas red-X 4-succinimidyl ester is synthesized by reacting Texas Red dye with a succinimidyl ester moiety. The succinimidyl ester group is separated from the fluorophore by a seven-atom aminohexanoyl spacer (X), which minimizes interaction between the fluorophore and the biomolecule to which it is conjugated .

Industrial Production Methods

The industrial production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Texas red-X 4-succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with primary amines is a stable dye-protein conjugate. This conjugate retains the fluorescent properties of the dye, making it useful for various imaging applications .

Scientific Research Applications

Texas red-X 4-succinimidyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Texas red-X 4-succinimidyl ester involves the formation of a stable amide bond between the succinimidyl ester group and primary amines on biomolecules. The seven-atom aminohexanoyl spacer (X) helps to separate the fluorophore from its point of attachment, reducing potential interactions with the biomolecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C41H44N4O10S2

Molecular Weight

816.9 g/mol

IUPAC Name

5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]sulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/C41H44N4O10S2/c46-34-15-16-35(47)45(34)55-36(48)12-2-1-3-17-42-56(49,50)27-13-14-28(33(24-27)57(51,52)53)37-31-22-25-8-4-18-43-20-6-10-29(38(25)43)40(31)54-41-30-11-7-21-44-19-5-9-26(39(30)44)23-32(37)41/h13-14,22-24,42H,1-12,15-21H2

InChI Key

XTKWFJCUACVTMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)ON9C(=O)CCC9=O)S(=O)(=O)[O-])CCC7

Origin of Product

United States

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